molecular formula C22H18Cl2N4O5S B7708113 2-[benzenesulfonyl-[(2,4-dichlorophenyl)methyl]amino]-N-[(E)-(4-nitrophenyl)methylideneamino]acetamide

2-[benzenesulfonyl-[(2,4-dichlorophenyl)methyl]amino]-N-[(E)-(4-nitrophenyl)methylideneamino]acetamide

Cat. No.: B7708113
M. Wt: 521.4 g/mol
InChI Key: DSBMTCAKARYVTR-DHRITJCHSA-N
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Description

2-[benzenesulfonyl-[(2,4-dichlorophenyl)methyl]amino]-N-[(E)-(4-nitrophenyl)methylideneamino]acetamide is a complex organic compound with a unique structure that includes benzenesulfonyl, dichlorophenyl, and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[benzenesulfonyl-[(2,4-dichlorophenyl)methyl]amino]-N-[(E)-(4-nitrophenyl)methylideneamino]acetamide typically involves multiple steps. The process begins with the preparation of the benzenesulfonyl chloride, which is then reacted with 2,4-dichlorobenzylamine to form the intermediate compound. This intermediate is further reacted with 4-nitrobenzaldehyde under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques such as chromatography would be essential in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

2-[benzenesulfonyl-[(2,4-dichlorophenyl)methyl]amino]-N-[(E)-(4-nitrophenyl)methylideneamino]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group, using reagents such as hydrogen gas with a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzenesulfonyl group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzenesulfonyl derivatives.

Scientific Research Applications

2-[benzenesulfonyl-[(2,4-dichlorophenyl)methyl]amino]-N-[(E)-(4-nitrophenyl)methylideneamino]acetamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[benzenesulfonyl-[(2,4-dichlorophenyl)methyl]amino]-N-[(E)-(4-nitrophenyl)methylideneamino]acetamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with cellular receptors, modulating signal transduction pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-[benzenesulfonyl-[(2,4-dichlorophenyl)methyl]amino]-N-[(E)-(4-methylphenyl)methylideneamino]acetamide
  • 2-[benzenesulfonyl-[(2,4-dichlorophenyl)methyl]amino]-N-[(E)-(4-chlorophenyl)methylideneamino]acetamide

Uniqueness

The uniqueness of 2-[benzenesulfonyl-[(2,4-dichlorophenyl)methyl]amino]-N-[(E)-(4-nitrophenyl)methylideneamino]acetamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both electron-withdrawing and electron-donating groups in the molecule allows for a wide range of chemical transformations and interactions with biological targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-[benzenesulfonyl-[(2,4-dichlorophenyl)methyl]amino]-N-[(E)-(4-nitrophenyl)methylideneamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18Cl2N4O5S/c23-18-9-8-17(21(24)12-18)14-27(34(32,33)20-4-2-1-3-5-20)15-22(29)26-25-13-16-6-10-19(11-7-16)28(30)31/h1-13H,14-15H2,(H,26,29)/b25-13+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSBMTCAKARYVTR-DHRITJCHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC2=C(C=C(C=C2)Cl)Cl)CC(=O)NN=CC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC2=C(C=C(C=C2)Cl)Cl)CC(=O)N/N=C/C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18Cl2N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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